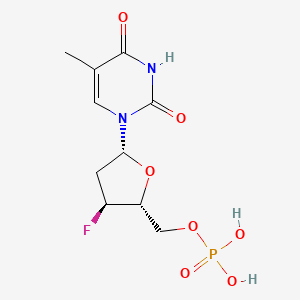

3'-Fluoro-3'-deoxythymidine 5'-monophosphate

Vue d'ensemble

Description

Le 5'-monophosphate de 3'-fluoro-3'-désoxythymidine est un analogue de nucléotide synthétique qui appartient à la classe des composés organiques appelés pyrimidones. Ces composés contiennent un cycle pyrimidinique portant une cétone. La formule moléculaire du 5'-monophosphate de 3'-fluoro-3'-désoxythymidine est C10H14FN2O7P et sa masse moléculaire est de 324,199 Da . Ce composé présente un intérêt significatif dans les domaines de la chimie médicinale et de la pharmacologie en raison de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5'-monophosphate de 3'-fluoro-3'-désoxythymidine implique généralement la fluoration de dérivés de la thymidine. Une méthode courante consiste à utiliser des agents fluorants tels que le trifluorure de diéthylaminosulfure (DAST) ou Deoxo-Fluor. La réaction est réalisée dans des conditions anhydres, souvent en présence d'une base comme la pyridine, pour faciliter la substitution du groupe hydroxyle par un atome de fluor en position 3' .

Méthodes de production industrielle

La production industrielle du 5'-monophosphate de 3'-fluoro-3'-désoxythymidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des étapes de purification rigoureuses, notamment la cristallisation et la chromatographie, pour garantir la pureté élevée du produit final. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le 5'-monophosphate de 3'-fluoro-3'-désoxythymidine subit diverses réactions chimiques, notamment:

Réactions de substitution: L'atome de fluor en position 3' peut participer à des réactions de substitution nucléophile.

Phosphorylation: Le composé peut être phosphorylé pour former des phosphates d'ordre supérieur.

Hydrolyse: Le groupe phosphate peut être hydrolysé en conditions acides ou basiques.

Réactifs et conditions courants

Agents fluorants: Trifluorure de diéthylaminosulfure (DAST), Deoxo-Fluor.

Bases: Pyridine, triéthylamine.

Solvants: Dichlorométhane anhydre, acétonitrile.

Principaux produits formés

Produits de substitution: Formation de divers nucléotides fluorés.

Produits de phosphorylation: Phosphates d'ordre supérieur tels que les diphosphates et les triphosphates.

Produits d'hydrolyse: Nucléosides déphosphorylés.

4. Applications de la recherche scientifique

Le 5'-monophosphate de 3'-fluoro-3'-désoxythymidine a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme élément constitutif dans la synthèse de nucléotides et d'acides nucléiques modifiés.

Biologie: Employé dans des études sur les mécanismes de réplication et de réparation de l'ADN.

Médecine: Étudié pour son potentiel en tant qu'agent antiviral et anticancéreux.

Industrie: Utilisé dans le développement de tests diagnostiques et de formulations thérapeutiques

5. Mécanisme d'action

Le mécanisme d'action du 5'-monophosphate de 3'-fluoro-3'-désoxythymidine implique son incorporation dans l'ADN pendant la réplication. La présence de l'atome de fluor en position 3' perturbe le processus normal d'appariement des bases et d'élongation, entraînant une terminaison de chaîne. Cette inhibition de la synthèse de l'ADN est particulièrement efficace contre les cellules en division rapide, ce qui en fait un candidat potentiel pour les thérapies antivirales et anticancéreuses .

Applications De Recherche Scientifique

3’-Fluoro-3’-deoxythymidine 5’-monophosphate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.

Biology: Employed in studies of DNA replication and repair mechanisms.

Medicine: Investigated for its potential as an antiviral and anticancer agent.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations

Mécanisme D'action

The mechanism of action of 3’-Fluoro-3’-deoxythymidine 5’-monophosphate involves its incorporation into DNA during replication. The presence of the fluorine atom at the 3’ position disrupts the normal base-pairing and elongation process, leading to chain termination. This inhibition of DNA synthesis is particularly effective against rapidly dividing cells, making it a potential candidate for antiviral and anticancer therapies .

Comparaison Avec Des Composés Similaires

Composés similaires

3'-Azido-3'-désoxythymidine (AZT): Un autre analogue de nucléotide utilisé comme agent antiviral.

3'-Désoxy-3'-fluorouridine: Un nucléoside fluoré aux propriétés similaires.

3'-Désoxy-3'-fluorocytidine: Un autre analogue fluoré ayant des applications thérapeutiques potentielles

Unicité

Le 5'-monophosphate de 3'-fluoro-3'-désoxythymidine est unique en raison de sa fluoration spécifique en position 3', qui lui confère des propriétés chimiques et biologiques distinctes. Cette modification améliore sa stabilité et son efficacité par rapport aux autres analogues de nucléotides, ce qui en fait un composé précieux en chimie médicinale .

Propriétés

IUPAC Name |

[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN2O7P/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18/h3,6-8H,2,4H2,1H3,(H,12,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCAVPJXJISBOA-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25520-83-6 | |

| Record name | 3'-Fluoro-3'-deoxythymidine 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025520836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Fluoro-3'-deoxythymidine 5'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'-FLUORO-3'-DEOXYTHYMIDINE 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6W0IAP44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione](/img/structure/B3050297.png)

![N-[2-(4-aminophenyl)ethyl]methanesulfonamide](/img/structure/B3050303.png)